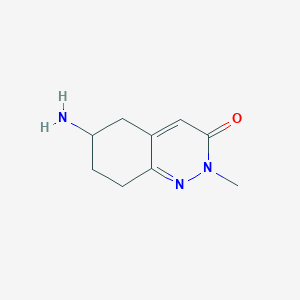
1-(4-(metilsulfanil)fenil)-4-(clorometil)-1H-1,2,3-triazol
Descripción general
Descripción
4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H10ClN3S and its molecular weight is 239.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
Este compuesto sirve como un intermediario valioso en la síntesis de productos farmacéuticos. Su reactividad debido a los grupos clorometil y metilsulfanil lo convierte en un bloque de construcción versátil para construir moléculas complejas. Por ejemplo, se puede utilizar para sintetizar moléculas con potenciales propiedades antifúngicas o antibacterianas al facilitar la adición de varios farmacóforos a través de reacciones de sustitución nucleofílica .
Síntesis Orgánica
En química orgánica, este derivado de triazol se puede emplear en reacciones de química de clic, una clase de reacciones químicas biocompatibles que se utilizan ampliamente para crear nuevos compuestos. El anillo de triazol, en particular, es conocido por su estabilidad y capacidad para participar en reacciones de cicloadición, que son esenciales para construir diversas moléculas orgánicas .
Ciencia de los Materiales
Las características estructurales del compuesto permiten su uso en el desarrollo de nuevos materiales. Por ejemplo, se puede incorporar a los polímeros para mejorar su estabilidad térmica o para introducir funcionalidades específicas que se pueden modificar aún más para obtener las propiedades de material deseadas .
Catálisis
Los catalizadores derivados de compuestos de triazol están ganando atención debido a su eficiencia y selectividad. “1-(4-(metilsulfanil)fenil)-4-(clorometil)-1H-1,2,3-triazol” podría usarse para sintetizar ligandos para catalizadores metálicos, que se pueden aplicar en diversas transformaciones químicas, incluidas las reacciones de oxidación y reducción .
Tecnología de Sensores
La porción de triazol se puede funcionalizar para crear sensores para detectar contaminantes ambientales o sustancias biológicas. La capacidad del compuesto para unirse a metales y otros sustratos lo convierte en un candidato para desarrollar sensores con alta especificidad y sensibilidad .
Agroquímicos
Como intermediario, se puede utilizar para crear compuestos con posibles aplicaciones en agricultura, como pesticidas o herbicidas. La introducción del anillo de triazol en los agroquímicos es conocida por mejorar su eficacia y reducir el impacto ambiental .
Tintes y Pigmentos
Los derivados de triazol también se utilizan en la síntesis de tintes y pigmentos. Pueden impartir propiedades de solidez del color y mejorar la estabilidad de los tintes en diversas condiciones, lo que los hace adecuados para aplicaciones industriales .
Investigación Biomédica
En la investigación biomédica, este compuesto se puede utilizar para diseñar sondas o fármacos debido a su capacidad de sufrir bioconjugación con biomoléculas. Esta propiedad es particularmente útil en el desarrollo de terapias dirigidas y agentes de diagnóstico .
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(4-methylsulfanylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-15-10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFULPSLABBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


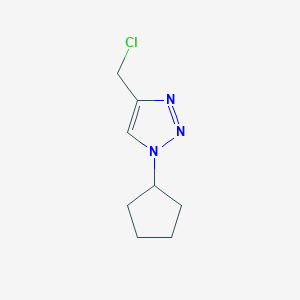
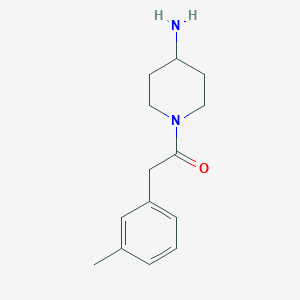
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)
![{1-[(2,5-Difluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488804.png)
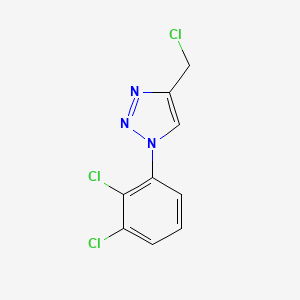

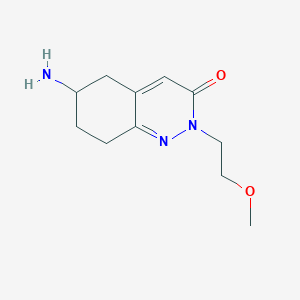
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)
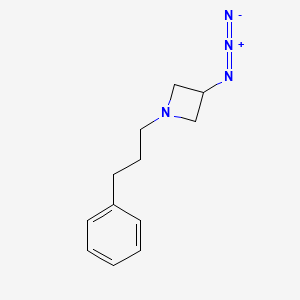
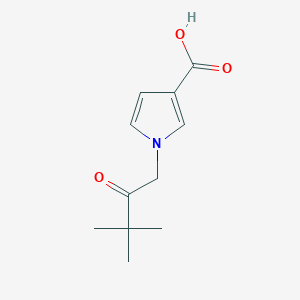

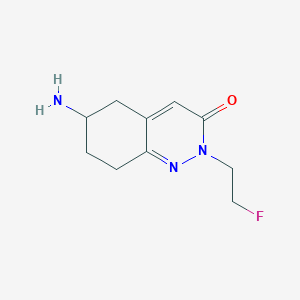
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)
